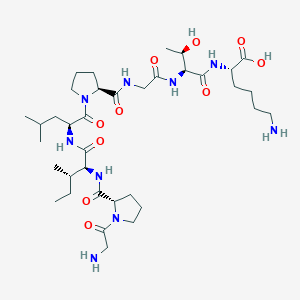
Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This specific sequence of amino acids can be of interest in various fields such as biochemistry, pharmacology, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
化学反応の分析
Types of Reactions
Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine and cysteine.
Reduction: Reduction reactions can reverse oxidative modifications.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or chemical hydrolysis using strong acids or bases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized forms of specific amino acid residues.
Reduction: Reduced forms of oxidized residues.
科学的研究の応用
Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate relationships.
Pharmacology: Investigating potential therapeutic effects and drug development.
Medicinal Chemistry: Designing peptide-based drugs and understanding their mechanisms of action.
Industry: Developing peptide-based materials and biotechnological applications.
作用機序
The mechanism of action of Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins to modulate biological pathways. The exact molecular targets and pathways involved would require specific experimental studies to elucidate.
類似化合物との比較
Similar Compounds
Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine: Another peptide with a similar sequence but different amino acid composition.
Glycyl-L-prolyl-L-glutamate: A shorter peptide with different biological activities.
Uniqueness
Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine is unique due to its specific sequence of amino acids, which can confer distinct biological properties and potential therapeutic applications compared to other peptides.
特性
CAS番号 |
776304-60-0 |
|---|---|
分子式 |
C36H63N9O10 |
分子量 |
781.9 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H63N9O10/c1-6-21(4)29(43-32(50)26-13-9-15-44(26)28(48)18-38)33(51)41-24(17-20(2)3)35(53)45-16-10-12-25(45)31(49)39-19-27(47)42-30(22(5)46)34(52)40-23(36(54)55)11-7-8-14-37/h20-26,29-30,46H,6-19,37-38H2,1-5H3,(H,39,49)(H,40,52)(H,41,51)(H,42,47)(H,43,50)(H,54,55)/t21-,22+,23-,24-,25-,26-,29-,30-/m0/s1 |
InChIキー |
UTIAPMHXFZARFQ-WELYWRLKSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CN |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)
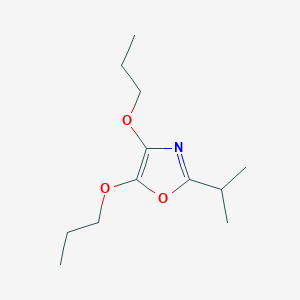
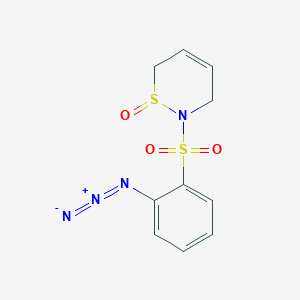
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
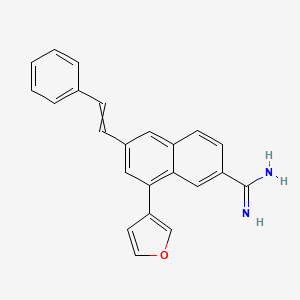
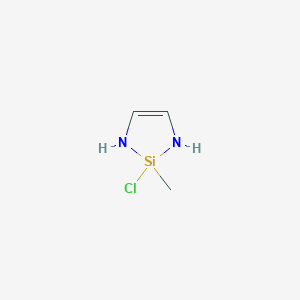
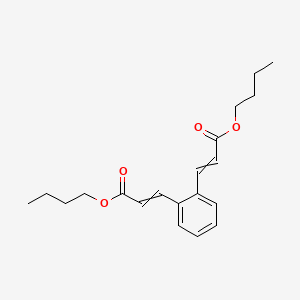
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)
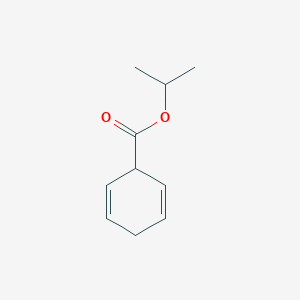

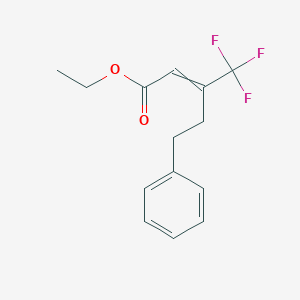
![1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-](/img/structure/B14225954.png)
![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)
